molecular formula C27H26N4O4 B7687839 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one

Cat. No.: B7687839
M. Wt: 470.5 g/mol
InChI Key: XHSYAWCMORLVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a phenoxyethanone derivative containing the oxadiazole moiety under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the oxadiazole ring can produce various amine derivatives .

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-Methoxyphenyl)piperazin-1-YL)phenyl-1H-1,2,4-triazol-5(4H)-one
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Uniqueness

1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and oxadiazole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-33-22-13-11-21(12-14-22)30-15-17-31(18-16-30)25(32)19-34-24-10-6-5-9-23(24)27-28-26(29-35-27)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSYAWCMORLVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.